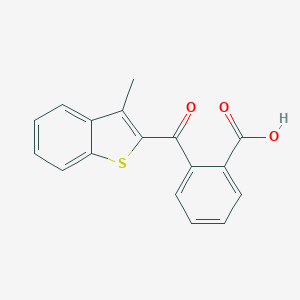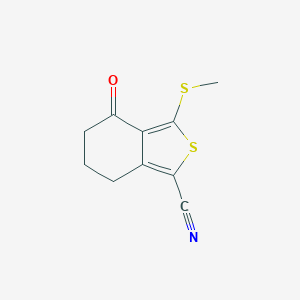
2-Methyl-3-acetylbenzofuran-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-acetylbenzofuran-5,6-diol, also known as MADB, is a natural compound that is found in several plant species, including the Indian medicinal plant Andrographis paniculata. MADB has been the subject of extensive research due to its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. 2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to have anticancer activity, particularly against breast and lung cancer cells. 2-Methyl-3-acetylbenzofuran-5,6-diol has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Methyl-3-acetylbenzofuran-5,6-diol is that it is a natural compound, which may make it safer and more tolerable than synthetic compounds. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been shown to have a relatively low toxicity profile, which may make it suitable for use in humans. However, one limitation of 2-Methyl-3-acetylbenzofuran-5,6-diol is that it can be difficult to obtain in large quantities, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on 2-Methyl-3-acetylbenzofuran-5,6-diol. One area of interest is the development of 2-Methyl-3-acetylbenzofuran-5,6-diol-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol and to identify potential molecular targets for therapeutic intervention. Finally, more studies are needed to explore the potential of 2-Methyl-3-acetylbenzofuran-5,6-diol as a neuroprotective agent and to investigate its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
2-Methyl-3-acetylbenzofuran-5,6-diol can be synthesized through a multi-step process that involves the condensation of 2-methylresorcinol with acetylacetone, followed by cyclization and oxidation. The synthesis of 2-Methyl-3-acetylbenzofuran-5,6-diol has been optimized to increase the yield and purity of the compound, making it more accessible for research purposes.
Applications De Recherche Scientifique
2-Methyl-3-acetylbenzofuran-5,6-diol has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as asthma and rheumatoid arthritis. Additionally, 2-Methyl-3-acetylbenzofuran-5,6-diol has been found to have antioxidant properties, which may help to protect against oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Propriétés
Numéro CAS |
189828-67-9 |
|---|---|
Nom du produit |
2-Methyl-3-acetylbenzofuran-5,6-diol |
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
1-(5,6-dihydroxy-2-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C11H10O4/c1-5(12)11-6(2)15-10-4-9(14)8(13)3-7(10)11/h3-4,13-14H,1-2H3 |
Clé InChI |
HSWRQRBMNFLILB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
SMILES canonique |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
Synonymes |
Ethanone, 1-(5,6-dihydroxy-2-methyl-3-benzofuranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



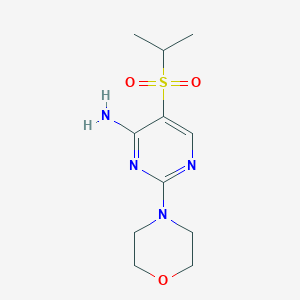
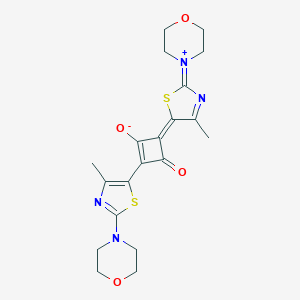
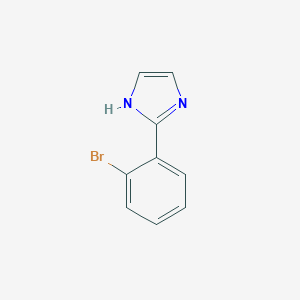
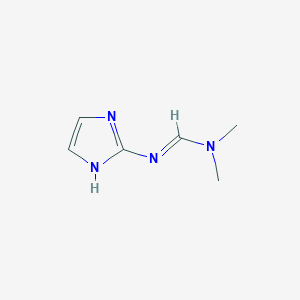
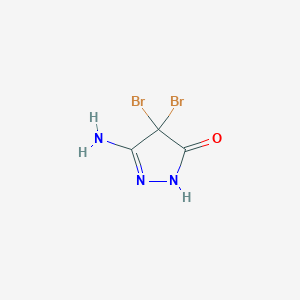
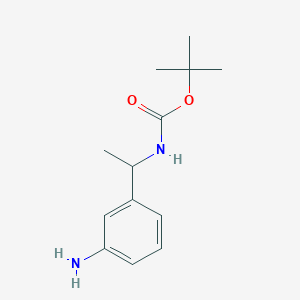
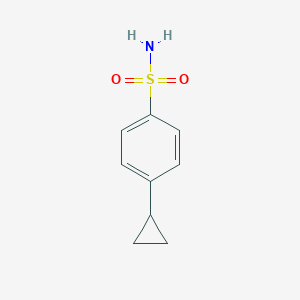
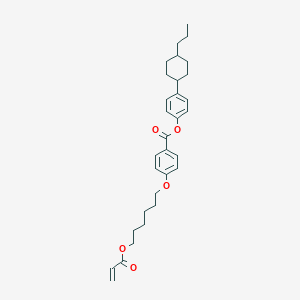
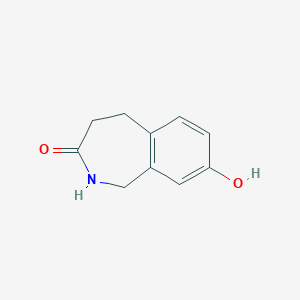
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
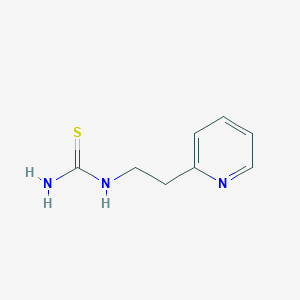
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
